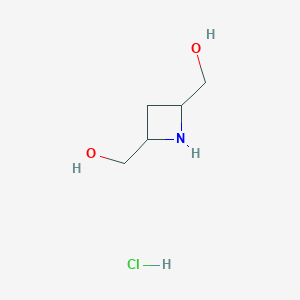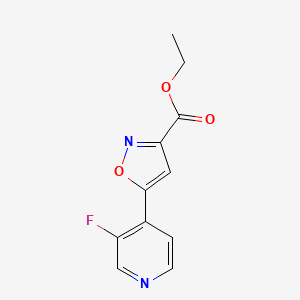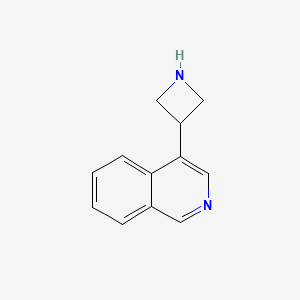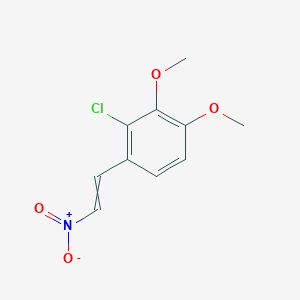
2-Chloro-3,4-dimethoxy-beta-nitrostyrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-2-Chloro-3,4-dimethoxy-β-nitrostyrene . It has the molecular formula C10H10ClNO4 and a molecular weight of 243.64 g/mol . This compound is a nitrostyrene derivative, characterized by the presence of a nitro group attached to a styrene backbone, along with chloro and methoxy substituents on the aromatic ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of trans-2-Chloro-3,4-dimethoxy-β-nitrostyrene typically involves the nitration of 2-chloro-3,4-dimethoxybenzaldehyde followed by a condensation reaction with nitromethane. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the nitrostyrene product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Análisis De Reacciones Químicas
Types of Reactions
Trans-2-Chloro-3,4-dimethoxy-β-nitrostyrene can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The double bond in the styrene moiety can be hydrogenated to form the corresponding alkane.
Substitution: The chloro and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation can be carried out using hydrogen gas (H2) in the presence of a palladium or platinum catalyst.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: The major product is the corresponding nitro compound.
Reduction: The major product is the corresponding alkane.
Substitution: The major products depend on the nucleophile used in the reaction.
Aplicaciones Científicas De Investigación
Trans-2-Chloro-3,4-dimethoxy-β-nitrostyrene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving the interaction of nitro compounds with biological systems.
Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of trans-2-Chloro-3,4-dimethoxy-β-nitrostyrene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and methoxy substituents can influence the compound’s binding affinity and specificity for its targets .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-3,4-dimethoxybenzaldehyde: A precursor in the synthesis of trans-2-Chloro-3,4-dimethoxy-β-nitrostyrene.
Nitrostyrene: A structurally similar compound with a nitro group attached to a styrene backbone.
3,4-Dimethoxystyrene: Similar in structure but lacks the nitro and chloro substituents.
Uniqueness
Trans-2-Chloro-3,4-dimethoxy-β-nitrostyrene is unique due to the combination of its nitro, chloro, and methoxy substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C10H10ClNO4 |
|---|---|
Peso molecular |
243.64 g/mol |
Nombre IUPAC |
3-chloro-1,2-dimethoxy-4-(2-nitroethenyl)benzene |
InChI |
InChI=1S/C10H10ClNO4/c1-15-8-4-3-7(5-6-12(13)14)9(11)10(8)16-2/h3-6H,1-2H3 |
Clave InChI |
PXDQNCVFROGRNW-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C(C=C1)C=C[N+](=O)[O-])Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N''-{[2-(Difluoromethoxy)phenyl]methyl}guanidine](/img/structure/B13691753.png)
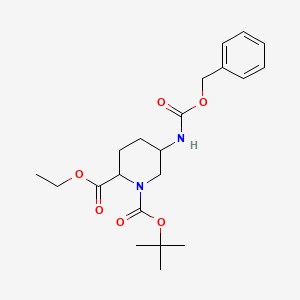
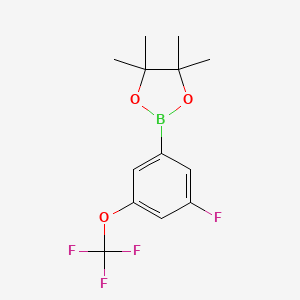
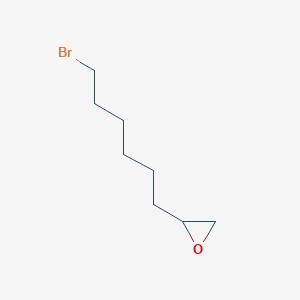
![5-Bromo-4-[2-(trifluoromethyl)phenyl]imidazole-2-carbaldehyde](/img/structure/B13691790.png)

